
Milnacipran
Vue d'ensemble
Description
Le milnacipran est un inhibiteur de la recapture de la sérotonine et de la norépinéphrine (IRSN) principalement utilisé dans le traitement de la fibromyalgie et des troubles dépressifs majeurs. Il est commercialisé sous divers noms de marque, notamment Ixel, Savella, Dalcipran et Toledomin . Le this compound est unique parmi les IRSN en raison de son inhibition équilibrée de la recapture de la sérotonine et de la norépinéphrine, ce qui contribue à son efficacité dans la gestion de la douleur et des troubles de l’humeur .
Applications De Recherche Scientifique
Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has applications in the treatment of fibromyalgia and, as a short-term treatment, for major depressive disorder (MDD) . It was initially developed for depression, and in 2009, the U.S. Food and Drug Administration (FDA) approved it for treating fibromyalgia . However, other regulatory bodies, such as the European Medicines Agency (EMA), have not approved it for fibromyalgia, citing insufficient evidence of efficacy and concerns about the demonstration of sustained effects .
Fibromyalgia Treatment
This compound has been shown to improve multiple symptoms of fibromyalgia, including pain, physical function, fatigue, and cognitive dysfunction . Clinical trials have demonstrated its efficacy and safety in treating fibromyalgia .
Efficacy :
- Studies have shown that this compound significantly improves pain and other fibromyalgia symptoms .
- Patients continuing this compound treatment demonstrated a sustained reduction in pain over a 12-month period . Additional benefits were also maintained, as indicated by the Patient Global Impression of Change (PGIC) and Fibromyalgia Impact Questionnaire (FIQ) .
- This compound was associated with significant pain improvements after one week of treatment .
- In clinical trials, 50% and 52% of patients receiving this compound at 100 mg per day and 200 mg per day, respectively, showed statistically significant improvements in composite pain response rates, compared to 33% of patients on placebo .
Mechanism of Action :
- This compound enhances serotonin and norepinephrine activity within the descending inhibitory system, which helps to dampen pain signals .
- It preferentially inhibits norepinephrine reuptake and exhibits weak NMDA receptor inhibition .
- This compound's capacity to inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE) facilitates its treatment of MDD .
Adverse Effects :
- The most commonly reported adverse event was nausea .
- Other common adverse events include headache and constipation .
Major Depressive Disorder (MDD)
This compound is also used for the short-term treatment of major depressive disorder (MDD) . Its ability to inhibit the reuptake of both serotonin and norepinephrine makes it effective for treating MDD .
Neurocognitive Effects
Studies suggest that this compound may improve pain, disability, and mood . It is well-tolerated and can be effective in treating fibromyalgia patients with depression .
Data Table: this compound in Fibromyalgia Treatment
Case Studies
Mécanisme D'action
Le milnacipran agit en inhibant la recapture de la sérotonine et de la norépinéphrine, augmentant ainsi leurs niveaux dans la fente synaptique. Cette action contribue à soulager les symptômes de la dépression et de la douleur associés à la fibromyalgie . Le composé n’interagit pas de manière significative avec d’autres monoamines ou récepteurs, ce qui en fait une option de traitement sélective et efficace .
Analyse Biochimique
Biochemical Properties
Milnacipran interacts with the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and thereby increasing their levels in the synaptic cleft . This leads to enhanced serotonergic and noradrenergic neurotransmission .
Cellular Effects
This compound influences cell function by modulating the activity of serotonin and norepinephrine transporters, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of serotonin and norepinephrine reuptake, which leads to increased levels of these neurotransmitters in the synaptic cleft and enhanced neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a half-life of approximately 8 hours . Its effects on cellular function, such as the modulation of serotonin and norepinephrine levels, can be observed shortly after administration and persist for several hours .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. While low to moderate doses lead to increased levels of serotonin and norepinephrine, high doses can lead to adverse effects .
Metabolic Pathways
This compound is metabolized in the liver and its metabolites are excreted in the urine . It does not appear to interact significantly with any enzymes or cofactors involved in metabolic pathways .
Transport and Distribution
This compound is well absorbed after oral administration, with a bioavailability of approximately 85% . It is distributed throughout the body and crosses the blood-brain barrier .
Subcellular Localization
As a small, lipophilic molecule, this compound is able to diffuse across cell membranes and distribute throughout cells . It does not appear to be targeted to any specific subcellular compartments or organelles .
Méthodes De Préparation
La synthèse du milnacipran implique plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du composé intermédiaire V : Cela implique une séquence de réaction en cinq étapes à partir d’un composé à noyau benzyle.
Réduction et salification : Le composé intermédiaire V est réduit à l’aide d’un agent réducteur tel que le palladium sur charbon (Pd/C) et l’hydrogène (H₂), suivi d’une salification pour obtenir le chlorhydrate de this compound.
Les méthodes de production industrielle mettent l’accent sur l’optimisation du rendement et de la pureté. Le processus est conçu pour être économique et adapté à la production à grande échelle .
Analyse Des Réactions Chimiques
Le milnacipran subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que des études détaillées sur cette réaction soient limitées.
Réduction : La réduction des composés intermédiaires est une étape cruciale dans sa synthèse.
Substitution : Le this compound peut participer à des réactions de substitution, en particulier impliquant ses groupes amino et carboxamide.
Les réactifs couramment utilisés dans ces réactions comprennent le palladium sur charbon, l’hydrogène et divers solvants. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique :
Chimie : Il est étudié pour ses propriétés chimiques et ses réactions uniques.
Industrie : Ses méthodes de synthèse et de production présentent un intérêt pour la fabrication pharmaceutique.
Comparaison Avec Des Composés Similaires
Le milnacipran est souvent comparé à d’autres IRSN et antidépresseurs :
Duloxétine : Un autre IRSN utilisé pour des indications similaires, mais avec un équilibre différent d’inhibition de la recapture de la sérotonine et de la norépinéphrine.
Venlafaxine : Un IRSN avec une préférence plus élevée pour l’inhibition de la recapture de la sérotonine par rapport à la norépinéphrine.
Prégabaline et gabapentine : Ce sont des analogues de l’acide gamma-aminobutyrique utilisés pour la douleur neuropathique et la fibromyalgie, mais avec des mécanismes d’action différents
L’inhibition équilibrée de la recapture de la sérotonine et de la norépinéphrine par le this compound le distingue des autres IRSN, le rendant particulièrement efficace pour la fibromyalgie .
Activité Biologique
Milnacipran is a dual serotonin and norepinephrine reuptake inhibitor (SNRI) primarily indicated for the treatment of fibromyalgia and major depressive disorder (MDD). Its biological activity is characterized by its effects on neurotransmitter systems, pain modulation, and pharmacokinetics. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound acts by selectively inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic clefts. This mechanism enhances the availability of these neurotransmitters, which is crucial for alleviating symptoms associated with fibromyalgia and depression. Unlike many other SNRIs, this compound exhibits a preferential inhibition of norepinephrine reuptake over serotonin, which may contribute to its unique therapeutic profile .
Key Pharmacological Effects
- Serotonin System : this compound modifies the activity of 5-HT receptors, particularly affecting 5HT1A autoreceptors. In animal studies, it was shown to decrease the firing rate of serotonin neurons after prolonged administration .
- Norepinephrine System : The drug reduces norepinephrine uptake in specific brain regions while leaving serotonin uptake largely unaffected .
- Pain Modulation : this compound has demonstrated antinociceptive effects in various animal models, indicating its potential to alleviate chronic pain conditions such as fibromyalgia .
Clinical Efficacy
This compound's efficacy has been evaluated through multiple clinical trials focusing on fibromyalgia and chronic pain conditions. Below is a summary table of significant clinical findings:
Case Studies
- Fibromyalgia Treatment : A pivotal trial indicated that both doses of this compound led to significant reductions in pain and improvements in physical function among patients diagnosed with fibromyalgia. The study reported a high percentage of patients achieving clinically meaningful improvements across multiple domains .
- Chronic Pain Management : In a pilot study involving patients with lumbosacral radiculopathy, this compound treatment resulted in notable reductions in both radicular and nociceptive pain compared to placebo, suggesting its utility beyond fibromyalgia .
Adverse Effects
While this compound is generally well-tolerated, it can cause side effects that may limit its use:
- Common adverse effects include nausea (34.3% at 100 mg), headache (18%), and constipation (14.3%) .
- Patient withdrawal rates were significant, with up to 42% discontinuing treatment within the first six months due to adverse effects .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Approximately 85% bioavailability after oral administration; peak plasma concentration occurs within 2-4 hours post-dose .
- Distribution : Limited plasma protein binding (~13%) and a volume of distribution around 5 L/kg .
- Metabolism : Primarily metabolized by glucuronidation without significant inhibition of cytochrome P450 enzymes, reducing the risk of drug-drug interactions .
Propriétés
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFMKBJSRMPLA-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048287, DTXSID601025164 | |
Record name | Milnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dextromilnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Milnacipran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e+00 g/L | |
Record name | Milnacipran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
96847-55-1, 92623-85-3 | |
Record name | Dextromilnacipran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milnacipran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milnacipran [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextromilnacipran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dextromilnacipran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXTROMILNACIPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MILNACIPRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Milnacipran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.